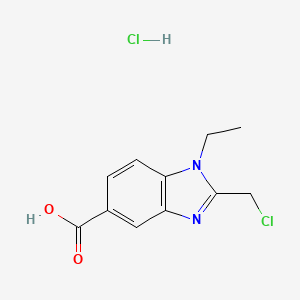
2-(chloromethyl)-1-ethyl-1H-benzimidazole-5-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a synthetic organic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes a chloromethyl group, an ethyl group, and a carboxylic acid group attached to a benzodiazole ring. It is commonly used in various scientific research applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the reaction of 2-(chloromethyl)benzoic acid with ethylamine to form the benzodiazole ring. This reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for research and industrial applications.
化学反应分析
Types of Reactions
2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dichloromethane.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Condensation Reactions: Reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are used in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzodiazole ring structure allows for strong binding interactions with various biological molecules, enhancing its effectiveness in research and therapeutic applications.
相似化合物的比较
Similar Compounds
2-(chloromethyl)pyridine hydrochloride: Similar in structure but contains a pyridine ring instead of a benzodiazole ring.
2-(chloromethyl)benzoic acid: Lacks the ethyl group and benzodiazole ring, making it less complex.
1-ethyl-1H-benzotriazole-5-carboxylic acid: Contains a benzotriazole ring instead of a benzodiazole ring.
Uniqueness
2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is unique due to its combination of functional groups and the benzodiazole ring structure. This combination provides a versatile platform for chemical modifications and interactions with biological molecules, making it valuable in various research and industrial applications.
属性
分子式 |
C11H12Cl2N2O2 |
|---|---|
分子量 |
275.13 g/mol |
IUPAC 名称 |
2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H11ClN2O2.ClH/c1-2-14-9-4-3-7(11(15)16)5-8(9)13-10(14)6-12;/h3-5H,2,6H2,1H3,(H,15,16);1H |
InChI 键 |
XPBUWVRWCBSMHH-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)C(=O)O)N=C1CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


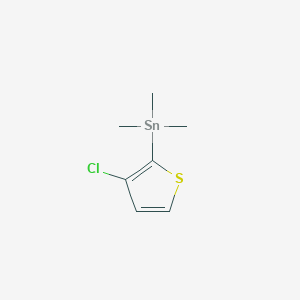

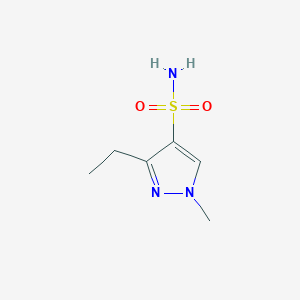

![6-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13652025.png)

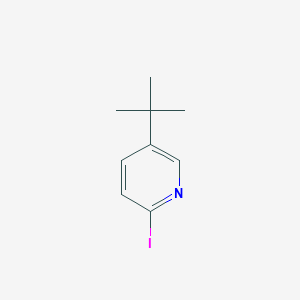
![1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13652033.png)
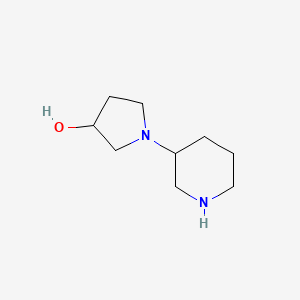


![1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)](/img/structure/B13652058.png)
![1-(Benzo[d]oxazol-2-ylthio)butan-2-one](/img/structure/B13652065.png)
![tert-Butyl 4-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652068.png)
